Centaureidin
Overview
Description
Centaureidin is a naturally occurring flavonoid, specifically an O-methylated flavonol. It is known for its presence in various plants such as Tanacetum microphyllum, Achillea millefolium, Brickellia veronicaefolia, Bidens pilosa, and Polymnia fruticosa . The compound is characterized by its chemical formula (C_{18}H_{16}O_8) and a molar mass of 360.31 g/mol .
Mechanism of Action
Target of Action
Centaureidin, a trihydroxyflavone , primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and forming the mitotic spindle during cell division .
Mode of Action
This compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and intracellular transport . Additionally, this compound stimulates the expression of interferon-gamma (IFN-γ) , a cytokine that plays a critical role in immune response .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the cell cycle , particularly the mitotic phase where microtubules form the spindle apparatus for chromosome segregation . This disruption can lead to cell cycle arrest and apoptosis . The stimulation of IFN-γ expression by this compound activates immune responses, including the activation of macrophages and induction of major histocompatibility complex class II molecules .
Result of Action
The inhibition of tubulin polymerization by this compound can lead to cell cycle arrest and apoptosis , particularly in cancer cells . This makes this compound a potential candidate for cancer treatment. The stimulation of IFN-γ expression can enhance immune responses, potentially aiding in the control of infections and tumors .
Biochemical Analysis
Biochemical Properties
Centaureidin interacts with various biomolecules in biochemical reactions. It has been found to inhibit tubulin polymerization , suggesting that it interacts with tubulin, a globular protein. The nature of these interactions involves the binding of this compound to the protein, which inhibits its polymerization .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it has been found to have high cell growth inhibitory activities on HeLa and MCF-7 cells This suggests that this compound influences cell function by inhibiting cell growth
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is the inhibition of tubulin polymerization . This involves the binding of this compound to tubulin, preventing it from forming polymers, which are essential for cell structure and function .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway It is a product of the methylation of a flavonol compound
Subcellular Localization
Given its role in inhibiting tubulin polymerization, it is likely that it is found in the cytoplasm where tubulin is located
Preparation Methods
Centaureidin can be extracted from plants using solvents like ethyl acetate or methanol. The extraction process typically involves solvent evaporation and purification through column chromatography . Additionally, there have been attempts to synthesize this compound through biological methods .
Chemical Reactions Analysis
Centaureidin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, methanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Centaureidin has been extensively studied for its biological and pharmacological properties. It has shown potential in inhibiting tubulin polymerization, which is crucial for cell division, making it a candidate for cancer research . Additionally, this compound has been found to stimulate interferon-gamma expression, indicating its potential in immunomodulatory therapies . It also exhibits antioxidant and antimicrobial activities, making it valuable in the food and cosmetic industries .
Comparison with Similar Compounds
Centaureidin is similar to other flavonoids such as eupatorin and apigenin, which also exhibit cytotoxic properties . this compound is unique in its ability to inhibit tubulin polymerization and stimulate interferon-gamma expression . Other similar compounds include jaceidin, kaempferide, and nepetin .
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXULYMZYPRZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169530 | |
Record name | Centaureidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17313-52-9 | |
Record name | Centaureidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17313-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Centaureidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017313529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centaureidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Centaureidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTAUREIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R7290J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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